molecular formula C11H19NOS B13961227 3-(Isopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol

3-(Isopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol

Cat. No.: B13961227
M. Wt: 213.34 g/mol
InChI Key: BUEJCKUSODTNLN-UHFFFAOYSA-N
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Description

3-(Isopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol is an organic compound that belongs to the class of amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group attached to a carbon chain. The presence of the thiophene ring adds to the compound’s complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Isopropylamino Group: This step can be achieved through nucleophilic substitution reactions where an isopropylamine is introduced to a suitable precursor.

    Formation of the Amino Alcohol:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biochemical pathways involving amino alcohols.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific receptors or enzymes.

    Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Isopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibition of enzymes, or other biochemical interactions. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(Isopropylamino)-3-phenylpropan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-(Methylamino)-3-(3-methylthiophen-2-yl)propan-1-ol: Similar structure but with a methylamino group instead of an isopropylamino group.

Uniqueness

The presence of the thiophene ring in 3-(Isopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol may confer unique electronic properties and reactivity compared to similar compounds with different aromatic rings

Properties

Molecular Formula

C11H19NOS

Molecular Weight

213.34 g/mol

IUPAC Name

3-(3-methylthiophen-2-yl)-3-(propan-2-ylamino)propan-1-ol

InChI

InChI=1S/C11H19NOS/c1-8(2)12-10(4-6-13)11-9(3)5-7-14-11/h5,7-8,10,12-13H,4,6H2,1-3H3

InChI Key

BUEJCKUSODTNLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(CCO)NC(C)C

Origin of Product

United States

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